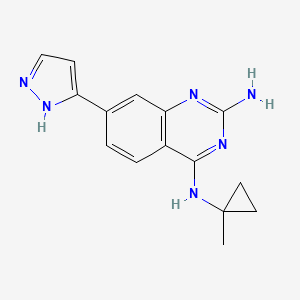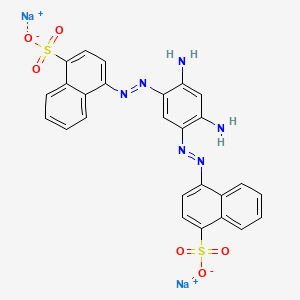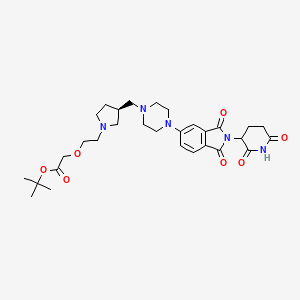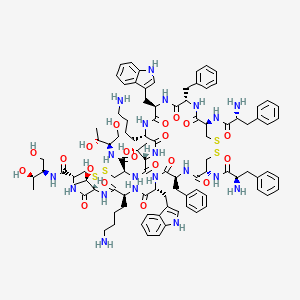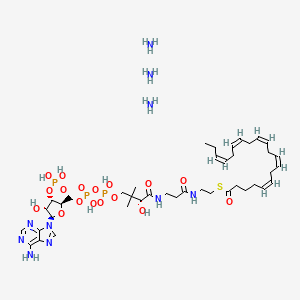
hERG-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
hERG-IN-1 is a compound known for its inhibitory effects on the human ether-à-go-go-related gene (hERG) potassium channel. This channel plays a crucial role in cardiac repolarization, and its inhibition can lead to prolonged QT intervals, which are associated with an increased risk of arrhythmias and sudden cardiac death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hERG-IN-1 typically involves multiple steps, including the formation of key intermediates through various organic reactions. One common synthetic route involves the use of high-level hERG-expressing HEK293 cells, which are prepared by nitrogen cavitation and high-speed centrifugation .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions: hERG-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
hERG-IN-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the inhibition of potassium channels and to develop new compounds with similar properties.
Biology: Helps in understanding the role of hERG channels in various physiological processes, including cardiac repolarization and neuronal activity.
Medicine: Investigated for its potential therapeutic applications in treating arrhythmias and other cardiac conditions.
Industry: Used in drug discovery and development to screen for potential cardiotoxicity of new compounds
Mechanism of Action
hERG-IN-1 exerts its effects by binding to the hERG potassium channel, thereby inhibiting its function. This inhibition leads to a reduction in potassium efflux during cellular repolarization, resulting in prolonged action potential duration and QT interval prolongation. The molecular targets involved include the voltage-gated potassium channel family, specifically the alpha subunit encoded by the human ether-à-go-go-related gene .
Comparison with Similar Compounds
Sotalol: A beta-blocker with hERG inhibitory properties.
Dofetilide: A class III antiarrhythmic agent that blocks hERG channels.
Astemizole: An antihistamine known for its hERG inhibitory effects.
Uniqueness of hERG-IN-1: this compound is unique due to its specific binding affinity and inhibitory potency towards the hERG potassium channel. Unlike some other compounds, it exhibits a dual action by facilitating voltage-dependent activation of the hERG channel, which may reduce the proarrhythmic potential .
Properties
Molecular Formula |
C27H33FN6O9 |
|---|---|
Molecular Weight |
604.6 g/mol |
IUPAC Name |
6-[5-[2-[[6-[(1-aminocyclopropyl)methoxy]-4-fluoro-2,3-dihydro-1H-inden-2-yl]methylamino]ethyl]-2-oxo-1,3-oxazolidin-3-yl]-4H-pyrazino[2,3-b][1,4]oxazin-3-one;formic acid |
InChI |
InChI=1S/C25H29FN6O5.2CH2O2/c26-19-8-17(36-13-25(27)2-3-25)7-15-5-14(6-18(15)19)9-28-4-1-16-11-32(24(34)37-16)20-10-29-23-22(30-20)31-21(33)12-35-23;2*2-1-3/h7-8,10,14,16,28H,1-6,9,11-13,27H2,(H,30,31,33);2*1H,(H,2,3) |
InChI Key |
RVYNLFPLCZVVON-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(COC2=CC3=C(CC(C3)CNCCC4CN(C(=O)O4)C5=CN=C6C(=N5)NC(=O)CO6)C(=C2)F)N.C(=O)O.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383748.png)
![disodium;3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383762.png)
